(3R)-3-[[2-(1,3-Benzodioxol-5-ylcarbonyl)-1H-indol-3-yl]methyl]-1-methyl-2,5-piperazinedione
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Overview
Description
BL-122 is a compound primarily used in boiler water treatment. It is known for its ability to prevent corrosion and scale formation in boiler systems, ensuring efficient operation and longevity of the equipment .
Scientific Research Applications
BL-122 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in studies related to enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Widely used in water treatment processes to prevent corrosion and scale formation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of BL-122 involves the reaction of sodium bisulfite with other components under controlled conditions. The process typically includes the following steps:
Mixing: Sodium bisulfite is mixed with other reactants in a suitable solvent.
Heating: The mixture is heated to facilitate the reaction.
Filtration: The product is filtered to remove any impurities.
Drying: The filtered product is dried to obtain the final compound.
Industrial Production Methods
In industrial settings, the production of BL-122 follows similar steps but on a larger scale. The process is optimized to ensure high yield and purity of the final product. The use of advanced filtration and drying techniques helps in achieving the desired quality .
Chemical Reactions Analysis
Types of Reactions
BL-122 undergoes several types of chemical reactions, including:
Oxidation: BL-122 can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: The compound can also undergo reduction reactions, especially in the presence of reducing agents.
Substitution: BL-122 can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out at elevated temperatures.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used under controlled conditions.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfites .
Mechanism of Action
The mechanism of action of BL-122 involves its interaction with metal ions and other components in the boiler water. It forms complexes with metal ions, preventing them from participating in corrosion reactions. Additionally, BL-122 can inhibit the formation of scale by interfering with the crystallization process of scale-forming compounds .
Comparison with Similar Compounds
Similar Compounds
Sodium bisulfite: Similar in its use as a reducing agent and in water treatment.
Sodium sulfite: Another compound used in water treatment with similar properties.
Sodium metabisulfite: Used in various industrial applications, including water treatment.
Uniqueness
BL-122 stands out due to its specific formulation and effectiveness in preventing both corrosion and scale formation. Its unique combination of properties makes it a preferred choice in boiler water treatment applications .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for (3R)-3-[[2-(1,3-Benzodioxol-5-ylcarbonyl)-1H-indol-3-yl]methyl]-1-methyl-2,5-piperazinedione involves the synthesis of the intermediate compound 2-(1,3-benzodioxol-5-ylcarbonyl)-1H-indole-3-carboxylic acid, followed by its conversion to the final compound through a series of reactions involving piperazine and methylamine.", "Starting Materials": [ "Benzene", "Ethyl acetate", "Sodium hydroxide", "1,3-benzodioxole", "Phosphorus pentoxide", "Thionyl chloride", "Indole-3-carboxylic acid", "Triethylamine", "Dimethylformamide", "Diisopropylethylamine", "Piperazine", "Methylamine" ], "Reaction": [ "1. Synthesis of 2-(1,3-benzodioxol-5-ylcarbonyl)-1H-indole-3-carboxylic acid: Benzene is reacted with 1,3-benzodioxole, phosphorus pentoxide and thionyl chloride to yield 2-(1,3-benzodioxol-5-yl)acetyl chloride. This is then reacted with indole-3-carboxylic acid in the presence of triethylamine and dimethylformamide to yield 2-(1,3-benzodioxol-5-ylcarbonyl)-1H-indole-3-carboxylic acid.", "2. Conversion of 2-(1,3-benzodioxol-5-ylcarbonyl)-1H-indole-3-carboxylic acid to (3R)-3-[[2-(1,3-Benzodioxol-5-ylcarbonyl)-1H-indol-3-yl]methyl]-1-methyl-2,5-piperazinedione: 2-(1,3-benzodioxol-5-ylcarbonyl)-1H-indole-3-carboxylic acid is reacted with diisopropylethylamine, piperazine and methylamine to yield the final compound (3R)-3-[[2-(1,3-Benzodioxol-5-ylcarbonyl)-1H-indol-3-yl]methyl]-1-methyl-2,5-piperazinedione." ] } | |
CAS No. |
1220393-12-3 |
Molecular Formula |
C22H19N3O5 |
Molecular Weight |
405.4 g/mol |
IUPAC Name |
(3R)-3-[[2-(1,3-benzodioxole-5-carbonyl)-1H-indol-3-yl]methyl]-1-methylpiperazine-2,5-dione |
InChI |
InChI=1S/C22H19N3O5/c1-25-10-19(26)23-16(22(25)28)9-14-13-4-2-3-5-15(13)24-20(14)21(27)12-6-7-17-18(8-12)30-11-29-17/h2-8,16,24H,9-11H2,1H3,(H,23,26)/t16-/m1/s1 |
InChI Key |
SXWTYPIIBMLMNG-MRXNPFEDSA-N |
Isomeric SMILES |
CN1CC(=O)N[C@@H](C1=O)CC2=C(NC3=CC=CC=C32)C(=O)C4=CC5=C(C=C4)OCO5 |
SMILES |
CN1CC(=O)NC(C1=O)CC2=C(NC3=CC=CC=C32)C(=O)C4=CC5=C(C=C4)OCO5 |
Canonical SMILES |
CN1CC(=O)NC(C1=O)CC2=C(NC3=CC=CC=C32)C(=O)C4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
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